molecular formula C8H5F4NO3 B6160730 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid CAS No. 1804872-93-2

2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B6160730
CAS No.: 1804872-93-2
M. Wt: 239.1
InChI Key:
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Description

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid (2-AFTMB) is an important organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields, ranging from medicinal chemistry to materials science. It is an important building block for numerous organic compounds, and has been used in the synthesis of pharmaceuticals, pesticides, and other organic molecules. 2-AFTMB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid has been studied extensively for its potential applications in scientific research. It has been used as a building block for the synthesis of various organic molecules, including pharmaceuticals, pesticides, and other active compounds. It has also been used in the synthesis of peptides, proteins, and other biologically active compounds. In addition, this compound has been used in the synthesis of various nanomaterials and nanostructures.

Mechanism of Action

2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid is an organic compound that is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules in a specific manner, which can lead to specific biological effects. In addition, this compound is capable of forming anionic and cationic complexes with other molecules, which can also lead to specific biological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, as well as anti-inflammatory and antioxidant activities. In addition, this compound has been shown to possess anti-cancer and anti-tumor activities. It has also been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, making it an ideal building block for the synthesis of various organic molecules. In addition, it is relatively stable under a variety of conditions, making it suitable for use in a variety of laboratory experiments. However, this compound is also limited in its use in laboratory experiments due to its potential toxicity, which can be an issue when working with larger quantities of the compound.

Future Directions

2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid has a wide range of potential applications in scientific research and industry. In the future, it could be used in the development of new pharmaceuticals, pesticides, and other active compounds. In addition, it could be used in the synthesis of peptides, proteins, and other biologically active compounds. Furthermore, it could be used in the development of nanomaterials and nanostructures. Finally, it could be used to modulate the activity of certain enzymes, such as cytochrome P450, leading to potential therapeutic applications.

Synthesis Methods

2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid is synthesized from the reaction of 2-amino-6-fluorobenzoic acid and trifluoromethyl iodide. The reaction is carried out in aprotic solvent at a temperature of 0-5°C. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, 2-amino-6-fluorobenzoyl trifluoromethyl iodide, which is then converted to the desired product, this compound, in the second step.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid involves the introduction of a fluoro group and a trifluoromethoxy group onto a benzoic acid molecule, followed by the addition of an amino group at the 2-position.", "Starting Materials": [ "3,5-dinitrobenzoic acid", "fluorine gas", "trifluoromethanol", "sodium hydride", "ammonia gas", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid using sodium hydride and ammonia gas.", "Step 2: Protection of the carboxylic acid group by reaction with trifluoromethanol to form the trifluoromethoxy ester.", "Step 3: Introduction of a fluoro group by reaction with fluorine gas in the presence of a catalyst.", "Step 4: Deprotection of the trifluoromethoxy ester by reaction with hydrochloric acid to form the trifluoromethoxy group.", "Step 5: Addition of an amino group at the 2-position by reaction with sodium hydroxide and ammonia gas.", "Step 6: Acidification of the reaction mixture to obtain 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid.", "Step 7: Purification of the product by recrystallization from diethyl ether and water." ] }

1804872-93-2

Molecular Formula

C8H5F4NO3

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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